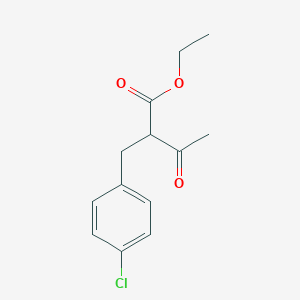

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

Overview

Description

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester, also known as benzylacetoacetic acid ethyl ester, is an important organic compound with various potential applications in scientific research and industrial fields. It has a molecular formula of C13H15ClO3 and a molecular weight of 254.71 g/mol .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can be achieved through the acetoacetic ester synthesis . This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, which is then converted into a ketone . A bulky base like LDA or the anionic version of the alkoxy group is used to form the enolate .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester consists of a benzyl group attached to an acetoacetic acid ethyl ester . The molecule is polar but does not have a hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

The chemical reactions of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester involve the formation of an enolate, which can act as a nucleophile on alkyl halides, acyl (acid) chlorides, and more . These enolates are good at SN2 reactions .Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . This means it is incapable of engaging in intermolecular hydrogen bonding with one another .Scientific Research Applications

Synthesis of Methyl Ketones

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester: is a valuable reagent in the synthesis of methyl ketones. This process, known as acetoacetic ester synthesis , exploits the acidic nature of the methylene protons adjacent to the keto group, allowing for the formation of ketones upon decarboxylation .

Preparation of Carboxylic Acids

The compound can be used to synthesize carboxylic acids. Alkyl derivatives of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester , when treated with concentrated KOH and acidified, yield alkylacetic acids, which are fundamental building blocks in organic synthesis .

Synthesis of Dicarboxylic Acids

This ester also serves as a precursor for dicarboxylic acids. For instance, succinic acid can be synthesized by reacting the sodium salt of the ester with ethyl bromoacetate followed by acid hydrolysis .

Enolate Chemistry

The compound is ideal for forming stabilized enolates, which are intermediates in various organic reactions, including alkylation and acylation. These enolates can further react with alkyl halides or acyl chlorides to introduce various substituents into the molecule .

Amino Acid Synthesis

In biochemistry, 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can be utilized in the synthesis of amino acids. The enolate formed from this compound can be used to build complex amino acid structures, which are essential for peptide and protein synthesis .

Mechanism of Action

Target of Action

This compound is a derivative of acetoacetic acid, which is known to have acidic α-protons and is ideal for forming stabilized enolates . .

Mode of Action

It can be inferred from its structure that it may undergo reactions at the benzylic position . The chlorine atom on the benzyl group might make the compound more reactive, allowing it to participate in various chemical reactions.

Biochemical Pathways

Based on its structural similarity to other benzylic compounds, it may be involved in reactions at the benzylic position

Pharmacokinetics

Its molecular weight is 254.71 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .

properties

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNZKQSSZWNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373882 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester | |

CAS RN |

36600-72-3 | |

| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36600-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)